5-Hydroxy-2-iodo-4-methoxybenzaldehyde

Description

Significance of Aryl Halides as Synthetic Intermediates

Aryl halides are indispensable precursors in organic synthesis, largely due to their participation in a multitude of cross-coupling reactions. researchgate.net The development of palladium-catalyzed reactions, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Reactions such as the Suzuki, Heck, Sonogashira, and Stille couplings utilize aryl halides to connect different organic fragments with high efficiency and selectivity. wikipedia.orgnih.govrsc.org

The reactivity of the aryl halide is dependent on the nature of the halogen, with the trend following I > Br > Cl > F. Aryl iodides are the most reactive substrates in these transformations due to the weaker carbon-iodine bond, often allowing for milder reaction conditions. This high reactivity makes them valuable in the synthesis of complex natural products and pharmaceuticals where delicate functional groups must be tolerated. researchgate.net Beyond cross-coupling, aryl halides are precursors for organometallic reagents, such as Grignard and organolithium reagents, further expanding their synthetic utility. researchgate.net

Role of Substituted Benzaldehydes as Versatile Synthons

Substituted benzaldehydes are among the most versatile building blocks, or synthons, in organic chemistry. liberty.edu The aldehyde group is highly reactive and serves as an electrophilic site for a wide range of nucleophilic additions. It is a gateway to numerous other functional groups, including alcohols (via reduction), carboxylic acids (via oxidation), and imines (via condensation with amines). wikipedia.org

The synthesis of functionalized molecules for applications ranging from drug design to materials for photovoltaics often relies on the strategic use of substituted benzaldehydes. rug.nlresearchgate.net Their ability to participate in multi-component reactions, where three or more reactants combine in a single step to form a complex product, underscores their importance in building molecular diversity efficiently. liberty.edu The development of novel methods for the synthesis of highly substituted benzaldehydes remains a significant goal in organic chemistry, as these compounds are key intermediates in the preparation of pharmaceuticals and other biologically active molecules. amazonaws.comliberty.edurug.nlresearchgate.net

Overview of 5-Hydroxy-2-iodo-4-methoxybenzaldehyde within Contemporary Chemical Science

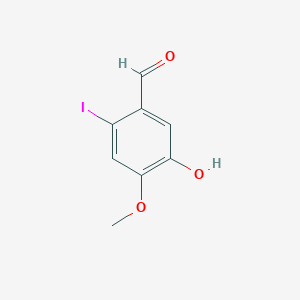

This compound is a polysubstituted aromatic compound that embodies the synthetic potential discussed in the preceding sections. Its structure features an aldehyde group, a hydroxyl group, a methoxy (B1213986) group, and an iodine atom strategically positioned on the benzene (B151609) ring. This unique combination of functional groups makes it a highly valuable, albeit specialized, intermediate for the synthesis of complex target molecules.

The presence of the iodine atom ortho to the aldehyde group and meta to the hydroxyl group allows for selective participation in palladium-catalyzed cross-coupling reactions, enabling the introduction of new aryl, alkyl, or alkynyl substituents. The hydroxyl and aldehyde groups provide sites for further derivatization, such as etherification, esterification, or condensation reactions. The interplay of these functional groups allows for a synthetic strategy where each part of the molecule can be addressed in a controlled sequence to build intricate molecular frameworks. While specific, detailed research findings on this exact molecule are not widespread, its structural motifs are found in various synthetic targets and natural products. Its utility can be inferred from the vast body of literature on related halogenated hydroxybenzaldehydes.

Below are the key chemical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇IO₃ |

| Molecular Weight | 278.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Canonical SMILES | COC1=C(C=C(C(=C1)I)C=O)O |

Structure

3D Structure

Properties

CAS No. |

69048-73-3 |

|---|---|

Molecular Formula |

C8H7IO3 |

Molecular Weight |

278.04 g/mol |

IUPAC Name |

5-hydroxy-2-iodo-4-methoxybenzaldehyde |

InChI |

InChI=1S/C8H7IO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-4,11H,1H3 |

InChI Key |

APPXRZUFMHRGGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)I)C=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Hydroxy 2 Iodo 4 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 5-Hydroxy-2-iodo-4-methoxybenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shift (δ) of each signal, reported in parts per million (ppm), indicates the electronic environment of the protons. The splitting pattern (multiplicity) of the signals reveals the number of adjacent protons, and the integration value corresponds to the number of protons giving rise to the signal.

Aldehyde Proton (-CHO): Expected to appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): Two distinct signals are anticipated for the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would confirm their positions relative to the iodo, hydroxyl, methoxy, and aldehyde substituents.

Methoxy Protons (-OCH₃): A sharp singlet, typically integrating to three protons, is expected in the upfield region (around δ 3.8-4.0 ppm).

Hydroxyl Proton (-OH): A broad or sharp singlet whose chemical shift can vary depending on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CHO | 9.5 - 10.5 | Singlet (s) | 1H |

| Ar-H | 6.5 - 8.0 | Doublet (d) / Singlet (s) | 2H |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H |

| -OH | Variable | Singlet (s) | 1H |

| (Note: Actual experimental values are not available in the searched sources and the above are typical predicted ranges.) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's bonding and electronic environment.

Carbonyl Carbon (C=O): The aldehyde carbon is expected to be the most downfield signal (typically δ 185-195 ppm).

Aromatic Carbons (Ar-C): Six distinct signals are expected for the six carbons of the benzene ring. The carbons attached to the iodo, hydroxyl, and methoxy groups will have characteristic chemical shifts. The carbon bearing the iodo group (C-I) would appear at a significantly higher field (lower ppm value) than if it were unsubstituted.

Methoxy Carbon (-OCH₃): This carbon will appear as a single peak in the upfield region (typically δ 55-60 ppm).

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| Ar-C (Substituted) | 90 - 160 |

| Ar-CH (Unsubstituted) | 110 - 130 |

| -OCH₃ | 55 - 60 |

| (Note: Actual experimental values are not available in the searched sources and the above are typical predicted ranges.) |

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC)

While specific experimental 2D NMR data for this compound is not available in the searched literature, these techniques are crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to confirm the connectivity between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₈H₇IO₃), the exact mass would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. The monoisotopic mass of this compound is 277.9440 g/mol .

Interactive Data Table: HRMS Data

| Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |

| C₈H₇IO₃ | 277.9440 | Data not available |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, the sample is ionized directly from a solution, typically resulting in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound, one would expect to observe a prominent ion at an m/z corresponding to its molecular weight plus or minus the mass of a proton. The presence of the iodine atom would also result in a characteristic isotopic pattern.

Ion-Trap Multiple Mass Spectrometry for Fragmentation Analysis

Ion-trap multiple mass spectrometry (MSⁿ) is a powerful technique used to deduce the structure of a molecule by isolating a specific ion and subjecting it to sequential fragmentation events. While specific MSⁿ fragmentation data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known behavior of substituted benzaldehydes and the closely related compound, vanillin (B372448). researchgate.netlibretexts.orgchegg.com

The molecular ion peak ([M]⁺) for this compound would appear at a mass-to-charge ratio (m/z) of 278, corresponding to its molecular weight. nih.gov The fragmentation of aromatic aldehydes is typically initiated by the loss of a hydrogen atom or the entire formyl group. libretexts.orgchegg.com

Key fragmentation pathways are expected to include:

Loss of a Hydrogen Radical (M-1): Alpha-cleavage of the aldehydic C-H bond results in a stable acylium ion at m/z 277. chegg.com

Loss of a Formyl Radical (M-29): Cleavage of the bond between the benzene ring and the carbonyl group leads to the loss of the •CHO radical, producing an ion at m/z 249. chegg.comstackexchange.com

Loss of a Methyl Radical (M-15): Fragmentation of the methoxy group can result in the loss of a •CH₃ radical, yielding an ion at m/z 263.

Subsequent Loss of Carbon Monoxide: The acylium ion (m/z 277) can further lose a molecule of carbon monoxide (CO), a common fragmentation for benzoyl compounds, to produce an ion at m/z 249.

These pathways, summarized in the table below, provide a characteristic fragmentation fingerprint for the structural confirmation of the title compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment | Corresponding Loss |

|---|---|---|

| 278 | [C₈H₇IO₃]⁺ | Molecular Ion ([M]⁺) |

| 277 | [C₈H₆IO₃]⁺ | H• |

| 263 | [C₇H₄IO₃]⁺ | •CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. chegg.com

The key functional groups—hydroxyl (-OH), aldehyde (-CHO), methoxy (-OCH₃), and the substituted aromatic ring—are all identifiable. A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net The presence of the aldehyde is confirmed by a strong C=O stretching absorption around 1666 cm⁻¹ and characteristic C-H stretching bands. researchgate.netchegg.com Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. chegg.com

Table 2: Infrared Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3100-3400 (broad) | O-H Stretch | Phenolic Hydroxyl (-OH) |

| 3005 | C-H Stretch | Aromatic C-H |

| 2924, 2854 | C-H Stretch | Aldehydic C-H |

| 1666 | C=O Stretch | Aldehyde Carbonyl |

| 1584, 1462 | C=C Stretch | Aromatic Ring |

| 1260 | C-O Stretch | Aryl Ether (Methoxy) |

Data sourced from detailed spectral analysis. researchgate.netchegg.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The structure of this compound contains multiple chromophores, primarily the substituted benzene ring and the carbonyl group, which give rise to characteristic absorption bands.

The electronic spectrum is expected to be dominated by two main types of transitions:

π → π* Transitions: These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the conjugated aldehyde group. The presence of substituents on the benzene ring, such as hydroxyl, methoxy, and iodo groups, act as auxochromes, which typically shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzaldehyde (B42025). acs.org

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally of much lower intensity than π → π* transitions and occur at longer wavelengths. researchgate.netyoutube.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Chromophore | Expected Intensity |

|---|---|---|---|

| π → π* | π → π* | Aromatic Ring / Carbonyl | High |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding.

The crystal structure of this compound has been determined, providing unambiguous proof of its molecular structure and packing arrangement in the solid state. nih.gov The analysis reveals the planar nature of the benzene ring and the relative orientations of the substituent groups. This data is crucial for understanding how the molecules interact with each other in the crystal lattice, often through hydrogen bonds involving the phenolic hydroxyl group and the aldehyde's carbonyl oxygen.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| CCDC Number | 651373 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell a (Å) | 7.648(3) |

| Unit Cell b (Å) | 7.147(3) |

| Unit Cell c (Å) | 16.591(7) |

Data obtained from the Cambridge Crystallographic Data Centre. nih.gov

Reactivity and Mechanistic Investigations of 5 Hydroxy 2 Iodo 4 Methoxybenzaldehyde

Reactivity of the Iodine Atom in Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring of 5-Hydroxy-2-iodo-4-methoxybenzaldehyde renders it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation, allowing for the introduction of diverse substituents at the C-2 position. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for milder reaction conditions and broader substrate scope.

Palladium-Catalyzed C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While specific studies on this compound are limited, the reactivity of analogous 2-iodophenols and iodoanisoles in Suzuki, Sonogashira, and Heck reactions provides a strong basis for predicting its behavior.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl and vinyl boronic acids. A systematic investigation of the Suzuki–Miyaura couplings of o-, m-, and p-halophenols with phenol (B47542) boronic acids using a heterogeneous Pd/C catalyst in water has been reported, indicating that such transformations are feasible. acs.org For iodophenols, conventional heating is typically sufficient to achieve good yields. acs.org The reaction of 2-iodophenols with arylboronic acids, catalyzed by palladium acetate, has been shown to proceed efficiently. acs.org

Representative Suzuki-Miyaura Coupling of a 2-Iodophenol Derivative

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | High |

| 2 | 4-Methoxyphenylboronic acid | Pd/C | Na₂CO₃ | Water | Good |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira reaction is a powerful tool for the synthesis of substituted alkynes and has been successfully applied to various iodo-containing aromatic compounds. wikipedia.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org Studies on iodo-containing 2-aryloxazolines have demonstrated that the Sonogashira cross-coupling reaction with terminal alkynes proceeds under mild conditions. researchgate.net

Representative Sonogashira Coupling of a 2-Iodoanisole Derivative

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 85 |

| 2 | 1-Hexyne | Pd(OAc)₂ | CuI | Piperidine (B6355638) | DMF | 92 |

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by palladium complexes and typically requires a base. wikipedia.org The high chemoselectivity for C(sp²)–I bonds in mechanocatalytic Heck reactions suggests that this compound would react selectively at the iodine-bearing carbon. nih.gov Studies on the Heck reaction of aryl iodides with olefins using palladium milling balls as a catalyst have shown high efficiency. nih.gov

Representative Heck Reaction of an Iodinated Phenolic Derivative

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 90 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 85 |

Transformations of the Aldehyde Functionality (e.g., Nucleophilic Additions, Condensation Reactions)

The aldehyde group in this compound is a versatile functional handle for a variety of transformations, including nucleophilic additions and condensation reactions. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups.

Nucleophilic Additions: The electrophilic carbon of the aldehyde is susceptible to attack by nucleophiles. For instance, the reaction with organometallic reagents like Grignard or organolithium reagents would lead to the formation of secondary alcohols. Reduction with agents such as sodium borohydride (B1222165) would yield the corresponding primary alcohol.

Condensation Reactions: The aldehyde functionality readily undergoes condensation reactions with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation. wikipedia.org This reaction, typically catalyzed by a weak base, results in the formation of a new carbon-carbon double bond. wikipedia.org For example, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine yields a conjugated enone. wikipedia.org Similarly, the condensation of phenylacetonitrile (B145931) with 4-methoxybenzaldehyde (B44291) can be achieved under solvent-free conditions using powdered KOH. researchgate.net

Representative Knoevenagel Condensation of a Substituted Benzaldehyde (B42025)

| Entry | Active Methylene Compound | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Malononitrile | Piperidine | Ethanol | 2-(4-methoxybenzylidene)malononitrile | 95 |

| 2 | Diethyl malonate | Pyrrolidine | Benzene (B151609) | Diethyl 2-(4-methoxybenzylidene)malonate | 88 |

The Wittig reaction, another important C-C bond-forming reaction, would allow for the conversion of the aldehyde to an alkene.

Chemical Behavior of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can undergo various reactions, including etherification and esterification, which are useful for protecting the hydroxyl group or for introducing new functionalities.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide. The catalytic etherification of phenols to alkyl aryl ethers can also be achieved at elevated temperatures and pressures. google.com

Esterification: The phenolic hydroxyl group can be esterified by reacting with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, is a common method for this transformation.

Representative Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| O-Alkylation | Methyl iodide | K₂CO₃, Acetone | 5-Methoxy-2-iodo-4-methoxybenzaldehyde |

Electrophilic and Nucleophilic Pathways Governed by Substituent Effects

The reactivity and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the this compound ring are governed by the electronic effects of the three substituents: the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and iodo (-I) groups.

Electrophilic Aromatic Substitution: Both the hydroxyl and methoxy groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance (+M effect). organicchemistrytutor.comlibretexts.org The iodine atom is a deactivating group due to its electron-withdrawing inductive effect (-I), but it is also an ortho, para-director because of the resonance participation of its lone pairs. youtube.com

Given the positions of the existing substituents, the potential sites for electrophilic attack are C-3 and C-6. The powerful activating and directing effects of the hydroxyl and methoxy groups would strongly favor substitution at the C-6 position, which is ortho to the hydroxyl group and meta to the iodo and methoxy groups. The C-3 position is sterically hindered by the adjacent iodo and methoxy groups.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. masterorganicchemistry.com In this compound, the presence of electron-donating hydroxyl and methoxy groups deactivates the ring for SₙAr. However, the iodine atom can act as a leaving group. Radical-nucleophilic aromatic substitution (SₙAr1), which proceeds through a radical anion intermediate, is a possibility for aryl halides and does not require deactivating groups on the arene. wikipedia.org

Computational Chemistry and Quantum Mechanical Studies on Reaction Mechanisms

DFT studies on the reaction between substituted benzaldehydes and amines have been used to investigate the mechanism of hemiaminal and Schiff base formation. nih.gov These studies have elucidated the transition states and the influence of various substituents on the reaction energetics. nih.gov For instance, the effect of thirteen different substituents, including -OH, -OCH₃, and -I, on the reaction of benzaldehyde has been computationally explored. nih.gov

Furthermore, computational chemistry has been instrumental in understanding the mechanisms of palladium-catalyzed cross-coupling reactions. nih.gov DFT calculations have been used to model the oxidative addition, transmetalation, and reductive elimination steps of reactions like the Suzuki-Miyaura coupling, providing a deeper understanding of the role of ligands, bases, and substrates. researchgate.net Such computational approaches could be applied to this compound to predict its reactivity in these important transformations and to rationalize experimental observations.

Investigation of Biological Activities and Underlying Molecular Mechanisms of 5 Hydroxy 2 Iodo 4 Methoxybenzaldehyde and Its Derivatives

Enzyme Inhibition Studies

The structural features of 5-Hydroxy-2-iodo-4-methoxybenzaldehyde, particularly the arrangement of its hydroxyl, iodo, and methoxy (B1213986) groups on the benzaldehyde (B42025) scaffold, make it and its derivatives interesting candidates for enzyme inhibition studies. These functionalities can engage in various non-covalent interactions with enzyme active sites, leading to the modulation of their catalytic activity.

Application as a Probe in Enzyme-Catalyzed Reactions

While direct studies detailing the use of this compound as a specific probe in enzyme-catalyzed reactions are not extensively documented, the reactivity of the aldehyde functional group and the potential for the phenolic hydroxyl group to participate in hydrogen bonding suggest its utility in this area. Benzaldehyde derivatives are known to interact with various enzymes, and the specific substitution pattern of this compound could be leveraged to probe the topology and electronic environment of enzyme active sites. For instance, related compounds such as 2-hydroxy-4-methoxybenzaldehyde (B30951) have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This inhibitory action suggests that similar benzaldehyde structures could serve as probes for studying the kinetics and mechanisms of this and other enzymes.

Kinase Inhibition Profiles and Selectivity (e.g., DYRK1A, CLK1/CLK4, Haspin)

Derivatives incorporating a 5-hydroxy-4-methoxy-phenyl moiety have been investigated for their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways and are often targeted in drug discovery. Although direct kinase inhibition data for this compound is not available, studies on structurally related complex heterocyclic compounds have demonstrated significant inhibitory activity against several kinases.

For example, a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives featuring a 5-hydroxy group showed good inhibitory effects against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.govrsc.org One of the most active compounds in this series, which also contained a methoxy group, proved to be a potent inhibitor of CDC-like kinase 1 (CLK1), CLK4, and Haspin kinase. nih.govrsc.org Specifically, the introduction of a hydroxyl group at the R5 position, in combination with a methoxy group on the indenone moiety, led to higher potencies against DYRK1A. nih.govrsc.org

Similarly, N-benzylated 5-hydroxybenzothiophene-2-carboxamides have been identified as multi-targeted inhibitors of DYRK1A, DYRK1B, and CLK1. mdpi.com The incorporation of a 5-hydroxy group was crucial for broadening the inhibitory effect to include the DYRK kinases, and the most potent compounds also showed inhibitory activity against Haspin and CLK2. mdpi.com These findings underscore the potential of the 5-hydroxy-4-methoxy-phenyl scaffold as a core element in the design of selective kinase inhibitors.

Table 1: Kinase Inhibition Profile of a Representative Derivative

| Kinase Target | IC₅₀ (nM) |

|---|---|

| DYRK1A | 35 |

| CLK1 | 20 |

| CLK4 | 26 |

| Haspin | 76 |

Note: Data represents a highly active 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivative and is intended to be illustrative of the potential of the core scaffold. nih.govrsc.org

Structure-Activity Relationship (SAR) Investigations in Enzyme Modulation

Structure-activity relationship (SAR) studies on related compounds have provided valuable insights into the features that govern their enzyme inhibitory activity. The presence and position of hydroxyl and methoxy groups on the aromatic ring are critical determinants of potency and selectivity.

In the context of kinase inhibition, the 5-hydroxy group has been shown to be a key feature for achieving multi-targeted inhibition of DYRK and CLK kinases. mdpi.com This is likely due to its ability to form additional hydrogen bond interactions within the ATP-binding site of these enzymes. mdpi.com The combination of a 5-hydroxy and a 4-methoxy group appears to be favorable for potent DYRK1A inhibition, as seen in the 6H-benzo[b]indeno[1,2-d]thiophen-6-one series. nih.govrsc.org

Molecular Mechanisms of Antifungal Activity

The antifungal properties of benzaldehyde derivatives have been a subject of significant interest, with research focusing on their ability to disrupt essential fungal cellular processes. Studies on the closely related compound 2-hydroxy-4-methoxybenzaldehyde (HMB) have shed light on the potential molecular mechanisms by which this compound may exert its antifungal effects.

Disruption of Ergosterol (B1671047) Biosynthesis Pathways

Ergosterol is a vital component of fungal cell membranes, and its biosynthesis is a common target for antifungal agents. nih.gov Research on HMB has demonstrated that it can significantly inhibit the growth of the pathogenic fungus Fusarium graminearum by disrupting the integrity of the cell membrane. frontiersin.orgresearchgate.net Treatment with HMB at its minimum inhibitory concentration (MIC) resulted in a significant reduction in ergosterol levels. frontiersin.orgresearchgate.net

Transcriptome analysis revealed that HMB treatment significantly regulated the expression of genes involved in the ergosterol biosynthesis pathway, such as Erg2, Erg5, and Erg6. nih.gov This disruption of ergosterol synthesis compromises the fluidity, permeability, and stability of the fungal cell membrane, ultimately leading to growth inhibition. frontiersin.org Given the structural similarity, it is plausible that this compound could exert a similar effect on fungal ergosterol biosynthesis.

Modulation of Cellular Redox Metabolism and Antioxidant Systems

Another key antifungal mechanism of HMB involves the induction of oxidative stress and the disruption of the fungal cell's redox homeostasis. nih.govsciforum.net Treatment of Fusarium graminearum with HMB led to a dramatic increase in intracellular reactive oxygen species (ROS) levels and a significant rise in hydrogen peroxide (H₂O₂) content. frontiersin.orgresearchgate.net

This is accompanied by a modulation of the activity of key antioxidant enzymes. For instance, superoxide (B77818) dismutase (SOD) activity was found to increase, while catalase (CAT) activity decreased upon HMB exposure. frontiersin.org This imbalance in the antioxidant system exacerbates the oxidative stress, leading to cellular damage and contributing to the antifungal effect. frontiersin.org The redox-active nature of phenolic compounds like HMB allows them to act as potent redox cyclers, which can effectively debilitate the cellular redox homeostasis in fungi. nih.gov This mechanism of targeting the fungal antioxidant system is a promising strategy for the development of new antifungal agents. nih.gov

Inhibition of Mycotoxin Production (e.g., Fumonisins)

Mycotoxins, toxic secondary metabolites produced by fungi, pose a significant threat to food safety and public health. Research into natural compounds that can inhibit mycotoxin production is of critical importance. Studies on 2-hydroxy-4-methoxybenzaldehyde (HMB), an isomer of the title compound, have demonstrated its potential in this area.

Detailed Research Findings:

A study investigating the antifungal activity of HMB revealed its efficacy against Fusarium graminearum, a major producer of deoxynivalenol (B1670258) (DON), a mycotoxin that contaminates cereal crops. At its minimum inhibitory concentration (MIC) of 200 μg/mL, HMB was found to significantly reduce DON content by 93.59% after 7 days of treatment. dntb.gov.ua This suggests a strong antitoxigenic role for this compound.

The proposed mechanism for this inhibition involves the disruption of the fungal cell membrane. HMB treatment at MIC increased cell membrane permeability by approximately six-fold, as evidenced by propidium (B1200493) iodide staining. dntb.gov.ua This damage to the cell membrane is believed to be a key factor in its ability to inhibit both fungal growth and mycotoxin biosynthesis.

Furthermore, transcriptome analysis of F. graminearum treated with HMB showed significant regulation of genes involved in ergosterol biosynthesis, which is a crucial component of the fungal cell membrane. frontiersin.org HMB treatment led to a 61.78% reduction in ergosterol levels, further supporting the cell membrane disruption hypothesis. frontiersin.org The analysis also revealed changes in the expression of genes related to DON biosynthesis and redox metabolism, indicating a multi-faceted mechanism of action. frontiersin.org

Another study highlighted the dose-dependent anti-fumonisin activities of HMB. Fumonisins are mycotoxins primarily produced by Fusarium verticillioides. The complete inhibition of fumonisin B1 production was observed at a concentration of 400 mg/L in vitro.

Table 1: Inhibitory Effect of 2-Hydroxy-4-methoxybenzaldehyde (HMB) on Mycotoxin Production

| Mycotoxin | Producing Fungus | HMB Concentration | Percentage Inhibition | Reference |

| Deoxynivalenol (DON) | Fusarium graminearum | 200 μg/mL (MIC) | 93.59% | dntb.gov.ua |

| Fumonisin B1 | Fusarium verticillioides | 400 mg/L | Complete Inhibition |

These findings on HMB suggest that this compound, due to its structural similarity, may also possess the ability to inhibit the production of fumonisins and other mycotoxins through similar mechanisms involving cell membrane disruption and interference with key biosynthetic pathways.

Anti-inflammatory Mechanistic Studies (of derivatives)

While direct studies on the anti-inflammatory mechanisms of derivatives of this compound are not available, research on other hydroxybenzaldehyde derivatives provides a framework for understanding their potential anti-inflammatory actions. Compounds like 2,4-dihydroxybenzaldehyde (B120756) (DHD) and 4-hydroxybenzaldehyde (B117250) have been shown to possess anti-inflammatory properties. biomolther.orgresearchgate.net

Detailed Research Findings:

Studies on DHD have demonstrated its ability to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. biomolther.org This suppression is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, two enzymes that play a crucial role in the inflammatory process. biomolther.orgnih.gov

The anti-inflammatory effects of these derivatives are believed to be mediated through the modulation of key signaling pathways. For instance, the downregulation of iNOS and COX-2 suggests an interference with the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation. Furthermore, some derivatives have been shown to reduce the levels of reactive oxygen species (ROS) in stimulated macrophages, indicating an antioxidant component to their anti-inflammatory activity. biomolther.orgresearchgate.net

Table 2: Anti-inflammatory Mechanisms of Benzaldehyde Derivatives

| Compound | Key Mechanism | Cellular Model | Reference |

| 2,4-Dihydroxybenzaldehyde | Suppression of NO production, iNOS and COX-2 expression | LPS-stimulated RAW264.7 macrophages | biomolther.org |

| 4-Hydroxybenzaldehyde | Down-regulation of iNOS and COX-2 | LPS-activated RAW264.7 macrophages | researchgate.net |

Given these findings, it is plausible that derivatives of this compound could exert anti-inflammatory effects through similar mechanisms, including the inhibition of pro-inflammatory enzymes and mediators, and the modulation of key inflammatory signaling pathways. The presence of the iodine atom and the specific substitution pattern may influence the potency and selectivity of these potential anti-inflammatory activities.

Exploration of Antimicrobial Action Mechanisms

The antimicrobial properties of benzaldehyde derivatives have been a subject of significant research. Studies on 2-hydroxy-4-methoxybenzaldehyde (HMB) provide a detailed understanding of the potential mechanisms through which this compound might exert antimicrobial effects.

Detailed Research Findings:

Research on HMB has identified the cell membrane as a primary target for its antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov Treatment with HMB was shown to increase the release of intracellular proteins and nucleic acids from MRSA, indicating damage to the cell membrane. nih.gov This was further confirmed by scanning electron microscopy (SEM) analysis, which revealed structural changes in the bacterial cells. nih.gov

The minimum inhibitory concentration (MIC) of HMB against S. aureus was determined to be 1024 µg/mL. nih.gov Beyond direct antibacterial action, HMB also demonstrated the ability to eradicate nearly 80% of preformed MRSA biofilms. nih.gov Furthermore, it was found to sensitize MRSA cells to tetracycline, suggesting a potential role in combination therapies. nih.gov

Another study investigating a range of bacteria and fungi found that HMB exhibited broad-spectrum antimicrobial activity. mdpi.com The minimum inhibitory concentration (MIC) values ranged from 80 μg/mL to 300 μg/mL against the tested microorganisms. mdpi.com

Table 3: Antimicrobial Activity of 2-Hydroxy-4-methoxybenzaldehyde (HMB)

| Microorganism | MIC | Key Mechanistic Finding | Reference |

| Staphylococcus aureus (MRSA) | 1024 µg/mL | Cell membrane disruption, increased release of intracellular contents | nih.gov |

| Various bacteria and fungi | 80 - 300 µg/mL | Broad-spectrum activity | mdpi.com |

These findings strongly suggest that this compound is likely to exhibit antimicrobial activity through a mechanism involving the disruption of microbial cell membranes. The specific structural features of this compound may influence its spectrum of activity and potency against different microbial species.

Role as a Chemical Probe in Investigating Biological Pathways

Currently, there is no available research in the public domain that specifically describes the use of this compound as a chemical probe for investigating biological pathways. The development and application of a compound as a chemical probe require extensive characterization of its selectivity, potency, and mechanism of action, which has not yet been reported for this specific molecule.

Future Directions and Emerging Research Avenues for 5 Hydroxy 2 Iodo 4 Methoxybenzaldehyde Research

Development of Novel and Sustainable Synthetic Routes

The future development of synthetic routes for 5-Hydroxy-2-iodo-4-methoxybenzaldehyde and its derivatives will prioritize efficiency, sustainability, and atom economy. Current methods often rely on classical electrophilic substitution reactions which can sometimes lead to mixtures of isomers and utilize harsh reagents.

Emerging strategies are expected to focus on one-pot, multi-component reactions that construct the core molecule with high regioselectivity. For instance, a two-step, one-pot procedure involving the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, followed by a cross-coupling reaction, presents a modern approach to synthesizing functionalized benzaldehydes. acs.org This methodology protects the reactive aldehyde functionality, allowing for the introduction of various substituents via organometallic reagents. acs.org

Furthermore, inspiration can be drawn from the synthesis of analogous compounds like 2-bromo-5-hydroxy-4-methoxybenzaldehyde, which is prepared from veratraldehyde through bromination and subsequent selective demethylation using methionine in concentrated sulfuric acid. researchgate.net Adapting such selective activation and functionalization techniques could lead to more controlled and higher-yielding syntheses of the iodo-analogue.

Sustainable synthesis will also be a key focus. This involves minimizing waste, using renewable starting materials where possible, and employing environmentally benign solvents and reagents. The principles of green chemistry, such as maximizing atom economy, are crucial in this endeavor. rjpn.org

Exploration of New Catalytic Transformations

The presence of the aldehyde and iodo substituents makes this compound an excellent substrate for a variety of catalytic transformations, enabling the synthesis of complex molecular architectures.

Future research will likely explore:

Palladium-Catalyzed Reactions: The iodo group is a prime handle for cross-coupling reactions like Suzuki, Heck, and Sonogashira, allowing for the introduction of diverse aryl, vinyl, and alkynyl groups. Additionally, palladium nanoparticles supported on materials like mesoporous graphitic carbon nitride have shown high efficiency in the transfer hydrogenation of iodo- and other substituted benzaldehydes to their corresponding alcohols. researchgate.net

Rhodium-Catalyzed Reactions: The aldehyde group can participate in reactions such as hydroacylation. For example, 2-triazenylbenzaldehydes have been used as substrates for Rh(I)-catalyzed intermolecular alkyne hydroacylation, a process that could be adapted for derivatives of the target compound. nih.gov

Iodine-Catalyzed Reactions: Molecular iodine itself can act as a catalyst. It has been used in cascade reactions of other substituted benzaldehydes with nucleophiles like indoles to synthesize complex heterocyclic systems through intermediates formed at the aldehyde group. researchgate.net

Reductive Etherification: Homogeneous catalysts, such as Zirconium and Hafnium polyhedral oligosilsesquioxane complexes, have been employed for the reductive etherification of various hydroxy- and methoxybenzaldehydes using isopropanol (B130326) as both a green solvent and reagent. osti.gov This offers a direct route to forming ether derivatives from the aldehyde functionality.

A comparative overview of potential catalytic approaches is presented below.

| Catalytic System | Target Functional Group | Potential Transformation | Reference |

| Palladium Nanoparticles | Aldehyde | Transfer Hydrogenation to Alcohol | researchgate.net |

| Rhodium(I) Complexes | Aldehyde | Hydroacylation with Alkynes | nih.gov |

| Molecular Iodine | Aldehyde | Cascade Reaction with Nucleophiles | researchgate.net |

| Zr/Hf-POSS Complexes | Aldehyde | Reductive Etherification | osti.gov |

Advanced Structure-Based Design and Target Identification for Biological Applications

The structural features of this compound make it an attractive starting point for structure-based drug design. This iterative process uses knowledge of a biological target's three-dimensional structure to design and optimize ligands with high affinity and selectivity. nih.govarxiv.org

Substituted benzaldehydes have been successfully designed for various biological targets. For example, specific derivatives have been developed to bind to human hemoglobin, thereby increasing its oxygen affinity, which could be relevant for treating conditions like sickle cell disease. nih.gov In another application, benzyloxybenzaldehyde scaffolds were designed as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers. nih.govmdpi.com

Future research on this compound could involve:

Target Identification: Using the compound as a probe in screening assays to identify novel protein targets.

Scaffold for Library Synthesis: Employing the compound as a core structure for creating libraries of more complex molecules through the catalytic transformations mentioned previously.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of derivatives and evaluating their biological activity to understand how modifications at each position (hydroxy, iodo, methoxy (B1213986), and aldehyde groups) affect potency and selectivity. For instance, benzimidazole (B57391) derivatives synthesized from substituted benzaldehydes have been investigated as potential inhibitors for E. coli DNA Gyrase B. nih.gov

Integration with Computational and Chemoinformatics Tools for Predictive Studies

Computational chemistry and chemoinformatics are indispensable tools for accelerating drug discovery and materials science research. For this compound, these tools can be applied to predict properties and guide experimental work.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, predict reactivity, and understand rotational barriers of the aldehyde and methoxy groups. researchgate.netresearchgate.net Such calculations can also help predict the regioselectivity of metabolic transformations, for instance by enzymes like aldehyde oxidase. researchgate.net

Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound and its derivatives to the active sites of known protein targets. mdpi.com Docking studies have been crucial in the development of benzaldehyde-based inhibitors for targets like ALDH1A3 and E. coli DNA Gyrase B. nih.govmdpi.comnih.gov

Quantitative Structure-Property Relationship (QSPR): By analyzing a set of related molecules, QSPR models can be built to correlate structural features with physical properties or biological activity, enabling the prediction of these properties for new, unsynthesized compounds.

Virtual Screening: Large chemical libraries can be computationally screened against a protein target to identify molecules with a high probability of binding, a process that can be initiated using the this compound scaffold.

The synergy between computational prediction and experimental validation will be key to efficiently exploring the chemical space around this versatile molecule.

Green Chemistry Approaches in the Synthesis and Application of the Compound

The principles of green chemistry are increasingly integral to chemical research and manufacturing, aiming to reduce environmental impact. rjpn.org Future work on this compound will undoubtedly incorporate these principles.

Solvent-Free and Mechanochemical Synthesis: Techniques such as grinding reactants together in the absence of a solvent (mechanochemistry) offer a highly efficient and environmentally friendly way to conduct reactions. mdpi.com This approach has been successfully used for Claisen-Schmidt condensations involving substituted benzaldehydes. mdpi.com

Use of Safer Reagents and Media: Research will focus on replacing hazardous reagents with greener alternatives. This includes using atmospheric oxygen as the oxidant in catalytic oxidation of the aldehyde group to a carboxylic acid, or employing water as a solvent where possible. misericordia.edu

Energy Efficiency: The use of microwave or ultrasound irradiation can often dramatically reduce reaction times and energy consumption compared to conventional heating. rjpn.org

Catalyst Recyclability: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry.

Sustainable Processes: Innovative process engineering, such as reactive distillation, can combine reaction and separation into a single, more efficient unit operation, as demonstrated for the sustainable synthesis of natural benzaldehyde (B42025). acs.org

By embracing these green chemistry approaches, the synthesis and subsequent application of this compound can be made more sustainable and economically viable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.